Sodium L-lactate-3-13C solution
Overview
Description
Sodium L-lactate-3-13C solution is an isotopically labeled compound where the carbon-13 isotope is incorporated at the third carbon position of the lactate molecule. This compound is primarily used in metabolic studies and isotopic labeling experiments due to its enhanced visibility and detectability . The molecular formula of Sodium L-lactate-3-13C is 13CH3CH(OH)CO2Na, and it is often used in aqueous solutions with a concentration range of 45-55% (w/w) .
Scientific Research Applications
Sodium L-lactate-3-13C is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies .
Chemistry:
- Used as a standard in mass spectrometry (MS) for quantitative analysis.
- Employed in nuclear magnetic resonance (NMR) spectroscopy for studying metabolic pathways.
Biology:
- Utilized in metabolic flux analysis to study cellular metabolism.
- Helps in tracing the metabolic fate of lactate in biological systems.
Medicine:
- Applied in clinical research to understand lactate metabolism in diseases such as cancer and diabetes.
- Used in pharmacokinetic studies to track drug metabolism.
Industry:
- Employed in the production of biodegradable plastics and other environmentally friendly materials.
- Used in the food industry as a preservative and flavoring agent.
Mechanism of Action
Target of Action
Lactate-13C-1 (sodium), also known as Sodium L-lactate-3-13C solution, is a 13C labeled form of Lactate (sodium) . The primary targets of this compound are the biochemical processes involved in glycogenolysis and glycolysis .
Mode of Action
Lactate-13C-1 (sodium) interacts with its targets by participating in the biochemical processes of glycogenolysis and glycolysis . Glycogenolysis is the breakdown of glycogen to glucose, while glycolysis is the metabolic pathway that converts glucose into pyruvate. The free energy released in this process is used to form the high-energy molecules ATP (adenosine triphosphate) and NADH (reduced nicotinamide adenine dinucleotide) .
Biochemical Pathways
The compound affects the biochemical pathways of glycogenolysis and glycolysis . It is incorporated into these pathways as a tracer, allowing for the tracking of the metabolic processes . The downstream effects include the production of energy in the form of ATP and NADH, which are crucial for various cellular functions .
Pharmacokinetics
The pharmacokinetics of Lactate-13C-1 (sodium) involves its absorption, distribution, metabolism, and excretion (ADME). The compound is used as a tracer in drug development processes, and its deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The result of Lactate-13C-1 (sodium)'s action is the production of energy in the form of ATP and NADH through the processes of glycogenolysis and glycolysis . These energy molecules are essential for various cellular functions. In a study involving ICU patients, the rates of appearance (Ra) and metabolic clearance of lactate were measured, showing that ICU patients with normal lactate concentrations had kinetics very similar to healthy volunteers .
Future Directions
Biochemical Analysis
Biochemical Properties
Lactate-13C-1 (sodium) interacts with various enzymes, proteins, and other biomolecules. It is a crucial metabolic substrate and an important signal molecule in the brain . It provides an alternative energy source for organs, especially the brain, when there is a high demand for energy without sufficient oxygen supply, or a shortage of the primary metabolic substrate glucose .
Cellular Effects
Lactate-13C-1 (sodium) has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that increasing aerobic lactate production confers a potent chemoresistance through the upregulation of ATP-binding cassette (ABC) transporter MRP1 expression .
Molecular Mechanism
At the molecular level, Lactate-13C-1 (sodium) exerts its effects through various mechanisms. It is involved in the breakdown of complex carbohydrates, and short-chain fatty acids (SCFAs) are the end products that play a key role in the gut microbiota-host organ axes . It also contributes to energy metabolism and signal transduction during immune and inflammatory responses .
Temporal Effects in Laboratory Settings
The effects of Lactate-13C-1 (sodium) change over time in laboratory settings. For instance, in a study using the [1H-13C]-NMR technique, researchers observed dynamic enrichment of 13C-metabolites in cecum contents in the amino acids and short-chain fatty acid metabolism pathways . The 13C labeled metabolites were subsequently profiled comparatively in plasma, liver, brain, and skeletal muscle collected at 6, 12, and 24 h after the tracer administration .
Dosage Effects in Animal Models
The effects of Lactate-13C-1 (sodium) vary with different dosages in animal models. In a study using mice, researchers observed organ-specific and time-dependent 13C metabolite enrichments . A sex difference in 13C-lactate enrichment was observed in skeletal muscle, highlighting the sex effect on the interplay between gut microbiome and host organs .
Metabolic Pathways
Lactate-13C-1 (sodium) is involved in various metabolic pathways. It is a product of glycogenolysis and glycolysis . It is also involved in the breakdown of complex carbohydrates, with short-chain fatty acids (SCFAs) being the end products .
Transport and Distribution
Lactate-13C-1 (sodium) is transported and distributed within cells and tissues. The transport of lactate in the brain and other organs is mediated by the monocarboxylate transporters MCT1-4 .
Subcellular Localization
A study using a lactate sensor called FiLa revealed that lactate is highly enriched in mammalian mitochondria
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium L-lactate-3-13C involves the fermentation of a sugar source, such as corn or beets, followed by the incorporation of the carbon-13 isotope. The resulting lactic acid is then neutralized with sodium hydroxide to form Sodium L-lactate-3-13C . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of Sodium L-lactate-3-13C follows similar principles but on a larger scale. The fermentation process is optimized for maximum yield, and the isotopic labeling is carefully controlled to achieve the desired isotopic purity (≥99 atom % 13C) . The final product is then purified and concentrated to the required specifications.
Chemical Reactions Analysis
Types of Reactions: Sodium L-lactate-3-13C undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Sodium L-lactate-3-13C can be oxidized to pyruvate using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: It can be reduced to propylene glycol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in Sodium L-lactate-3-13C can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Pyruvate
Reduction: Propylene glycol
Substitution: Halogenated lactate derivatives
Comparison with Similar Compounds
Sodium L-lactate-2-13C: Labeled at the second carbon position.
Sodium L-lactate-13C3: Labeled at all three carbon positions.
L-Lactic acid-13C3 sodium salt solution: Another isotopically labeled form of lactic acid
Uniqueness: The specific labeling at the third carbon position in Sodium L-lactate-3-13C provides unique advantages in metabolic studies, allowing for precise tracking and analysis of specific metabolic pathways .
Properties
IUPAC Name |
sodium;(2S)-2-hydroxy(313C)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSFWBMYFKHRBD-UEORGECYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][C@@H](C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635683 | |
Record name | Sodium (2S)-2-hydroxy(3-~13~C)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201595-70-2 | |
Record name | Sodium (2S)-2-hydroxy(3-~13~C)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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